THPP-Derived ATR Inhibitors: Kinase Selectivity Profile vs. Aromatic HTS Hit
A saturated THPP-based ATR inhibitor demonstrated a clean kinase selectivity profile, showing no inhibition (IC50 < 1 μM) against an internal panel of >60 kinases while retaining good ATR biochemical inhibition [1]. This selectivity emerged from a saturation strategy applied to an initial aromatic pyrazolo[1,5-a]pyridazine hit, indicating that the THPP core uniquely enables the selectivity enhancement.
| Evidence Dimension | Kinase selectivity (number of off-target kinases inhibited at IC50 < 1 μM) |
|---|---|
| Target Compound Data | 0 kinases inhibited out of >60 tested |
| Comparator Or Baseline | Aromatic pyrazolo[1,5-a]pyridazine HTS hit 1 (selectivity profile not reported but required saturation strategy for improvement) |
| Quantified Difference | Clean selectivity (0 off-target hits at <1 μM) |
| Conditions | Internal kinase panel of >60 kinases; ATR biochemical inhibition assay |
Why This Matters
A clean selectivity profile reduces off-target pharmacology risk, directly impacting lead optimization timelines and preclinical safety evaluation costs.
- [1] Barsanti, P. A.; Aversa, R. J.; Jin, X.; et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Med. Chem. Lett. 2015, 6, 37-41. View Source
